molecular formula C22H18BrN5O2S2 B2860496 N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892749-11-0

N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2860496
CAS RN: 892749-11-0
M. Wt: 528.44
InChI Key: XEMYHQOJDJQOPH-UHFFFAOYSA-N
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Description

“N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound that contains several functional groups and rings. These include a benzyl group, a bromophenylsulfonyl group, a thieno ring, a triazolo ring, and a pyrimidin ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyrimidin rings would likely contribute to the rigidity of the molecule, while the benzyl and bromophenylsulfonyl groups could potentially participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the bromine atom could potentially increase the compound’s density and boiling point .

Scientific Research Applications

Antimicrobial Applications

A study by El‐Wahab et al. (2015) demonstrated the use of compounds related to N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine in creating antimicrobial additives. These additives were incorporated into polyurethane varnishes and printing ink pastes, showing effective antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).

Serotonin Receptor Antagonism

A study by Ivachtchenko et al. (2010) focused on derivatives of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for their potential as serotonin 5-HT6 receptor antagonists. This research indicates potential applications in neurological or psychiatric disorders (Ivachtchenko et al., 2010).

Synthesis of Fused Heterocycles

Salem et al. (2015) discussed the synthesis of various ring systems, including those related to N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. These compounds were synthesized using both thermal and microwave irradiation methods, showcasing their potential in pharmaceuticals or material science (Salem et al., 2015).

Herbicidal Applications

Research by Guangfu et al. (2010) involved the synthesis of 2-arylthio-1,4,2,-triazolo[1,5-a]pyrimidines, which are structurally related to the compound . Some of these compounds demonstrated effective herbicidal activity, suggesting potential agricultural applications (Guangfu et al., 2010).

Mechanism of Action

Target of Action

The primary target of CHEMBL1172722, also known as N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine or N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is the human recombinant 5HT6 receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, sleep, and cognition.

Mode of Action

CHEMBL1172722 acts as an antagonist at the 5HT6 receptor . This means it binds to the receptor and inhibits its activation by serotonin. This inhibition can lead to changes in the downstream signaling pathways, affecting various physiological processes.

Future Directions

Future research on this compound could potentially involve exploring its synthesis, its physical and chemical properties, and its potential uses. For example, it could be interesting to investigate whether this compound has any biological activity .

properties

IUPAC Name

N-benzyl-10-(4-bromophenyl)sulfonyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O2S2/c1-2-27(14-15-6-4-3-5-7-15)20-19-18(12-13-31-19)28-21(24-20)22(25-26-28)32(29,30)17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMYHQOJDJQOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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